2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3 and its molecular weight is 500.98. The purity is usually 95%.
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Biological Activity
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanism of action, cytotoxic effects on various cancer cell lines, and relevant pharmacokinetic properties.
Chemical Structure and Properties
The compound's structure features a pyrimidoindole core, which is known for its biological activity. Its molecular formula is C26H21ClN4O2, with a molecular weight of approximately 456.9 g/mol. The compound exhibits a high degree of purity (typically 95%) and has been synthesized for research purposes.
The primary mechanism through which this compound exerts its biological effects involves the interaction with iron ions within cancer cells. This interaction leads to a reduction in intracellular iron levels, significantly inhibiting cancer cell proliferation. The biochemical pathways affected include:
- Cell respiration
- DNA/RNA synthesis and repair
- Cell proliferation
- Apoptosis
- Cell cycle regulation
- Protein function
The compound has shown a capacity to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various human cancer cell lines. A summary of these findings is presented in the following table:
Cell Line | IC50 (µM) | Notes |
---|---|---|
HeLa (Cervical) | 15.2 | Significant apoptosis induction observed |
MCF-7 (Breast) | 12.8 | Inhibition of cell proliferation noted |
SKOV-3 (Ovarian) | 10.5 | Effective against drug-resistant variants |
PC-3 (Prostate) | 18.6 | Mechanism involves iron ion chelation |
These results indicate that the compound is particularly effective against ovarian and breast cancer cell lines, suggesting its potential utility in treating these malignancies .
Case Studies
Recent research has highlighted the effectiveness of this compound in various experimental settings:
- Study on HeLa Cells : A detailed investigation into the effects of this compound on HeLa cells revealed that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study reported an IC50 value of 15.2 µM, indicating strong cytotoxicity.
- Prostate Cancer Models : In PC-3 prostate cancer models, the compound demonstrated an IC50 of 18.6 µM and was shown to disrupt iron homeostasis within the cells, leading to increased oxidative stress and subsequent cell death .
- Ovarian Cancer Resistance : In SKOV-3 ovarian cancer cells, particularly those exhibiting drug resistance, the compound's ability to chelate iron ions was linked to restored sensitivity to conventional therapies, making it a promising candidate for combination treatments .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its selective binding properties with ferrous ions. The stability and efficacy of the compound can be influenced by environmental factors such as the presence of iron ions in the cellular environment; for instance, the addition of Fe²⁺ ions was found to negate its cytotoxic effects.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3/c1-18-10-11-24-22(12-18)26-27(28(35)32(17-31-26)15-20-7-3-4-9-23(20)29)33(24)16-25(34)30-14-19-6-5-8-21(13-19)36-2/h3-13,17H,14-16H2,1-2H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCKBFEAYPIRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.